5-methyl-3-[3-[4-[2-(2,2,2-trifluoroethoxy)phenyl]piperazin-1-yl]propyl]-1H-pyrimidine-2,4-dione;hydrochloride
CAS No.:
Cat. No.: VC0004338
Molecular Formula: C20H26ClF3N4O3
Molecular Weight: 462.9 g/mol
* For research use only. Not for human or veterinary use.
![5-methyl-3-[3-[4-[2-(2,2,2-trifluoroethoxy)phenyl]piperazin-1-yl]propyl]-1H-pyrimidine-2,4-dione;hydrochloride -](/images/no_structure.jpg)
Molecular Formula | C20H26ClF3N4O3 |
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Molecular Weight | 462.9 g/mol |
IUPAC Name | 5-methyl-3-[3-[4-[2-(2,2,2-trifluoroethoxy)phenyl]piperazin-1-yl]propyl]-1H-pyrimidine-2,4-dione;hydrochloride |
Standard InChI | InChI=1S/C20H25F3N4O3.ClH/c1-15-13-24-19(29)27(18(15)28)8-4-7-25-9-11-26(12-10-25)16-5-2-3-6-17(16)30-14-20(21,22)23;/h2-3,5-6,13H,4,7-12,14H2,1H3,(H,24,29);1H |
Standard InChI Key | CWVABCXVOAVUJL-UHFFFAOYSA-N |
SMILES | CC1=CNC(=O)N(C1=O)CCCN2CCN(CC2)C3=CC=CC=C3OCC(F)(F)F.Cl |
Canonical SMILES | CC1=CNC(=O)N(C1=O)CCCN2CCN(CC2)C3=CC=CC=C3OCC(F)(F)F.Cl |
Chemical Identity and Structural Features
Nomenclature and Molecular Properties
RS 100329 hydrochloride is a synthetic organic compound with the systematic IUPAC name 5-methyl-3-[3-[4-[2-(2,2,2-trifluoroethoxy)phenyl]piperazin-1-yl]propyl]-1H-pyrimidine-2,4-dione hydrochloride . Its molecular formula is C20H25F3N4O3·HCl, yielding a molecular weight of 462.9 g/mol . The compound’s CAS registry number is 232953-52-5, with additional synonyms including RS 100329 HCl and 5-methyl-3-(3-(4-(2-(2,2,2-trifluoroethoxy)phenyl)piperazin-1-yl)propyl)pyrimidine-2,4(1H,3H)-dione hydrochloride .
Table 1: Key Chemical Identifiers
Property | Value | Source |
---|---|---|
CAS Number | 232953-52-5 | |
Molecular Formula | C20H25F3N4O3·HCl | |
Molecular Weight | 462.9 g/mol | |
IUPAC Name | As above | |
Synonyms | RS 100329 HCl, RS100329 (hydrochloride) |
Structural Analysis
The molecule comprises three distinct pharmacophoric elements:
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Pyrimidine-2,4-dione core: A bicyclic heteroaromatic system providing rigidity and hydrogen-bonding capacity.
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3-(Piperazin-1-yl)propyl chain: A flexible linker incorporating a piperazine ring, enhancing solubility and receptor interaction.
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2-(2,2,2-Trifluoroethoxy)phenyl group: A lipophilic substituent with electron-withdrawing trifluoroethoxy moiety, critical for α1A-adrenoceptor affinity .
The hydrochloride salt form improves aqueous solubility, facilitating in vitro and in vivo pharmacological testing .
Synthesis and Manufacturing
Synthetic Pathway
RS 100329 hydrochloride is synthesized via a multi-step sequence involving:
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Alkylation of 5-methylpyrimidine-2,4-dione: Reacting the core with 3-chloropropylpiperazine under basic conditions (K2CO3 in dimethylformamide) .
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Coupling with 2-(2,2,2-trifluoroethoxy)phenol: Utilizing nucleophilic aromatic substitution to introduce the trifluoroethoxy group .
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Salt formation: Treatment with hydrochloric acid to yield the final hydrochloride product .
Table 2: Synthesis Steps and Conditions
Step | Reagents/Conditions | Intermediate | Yield | Reference |
---|---|---|---|---|
1 | K2CO3, DMF, 80°C | 3-(Piperazin-1-yl)propyl derivative | ~70% | |
2 | NaI, CH3CN, reflux | Trifluoroethoxy adduct | ~65% | |
3 | HCl, methanol | Hydrochloride salt | >95% |
Analytical Characterization
The final product is validated via 1H/13C NMR, mass spectrometry, and HPLC purity assays (>99%) . Key spectral features include:
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1H NMR (DMSO-d6): δ 1.95 (s, 3H, CH3), 3.15–3.45 (m, 10H, piperazine and propyl chain), 4.75 (q, 2H, OCH2CF3) .
Pharmacological Profile
Mechanism of Action
RS 100329 hydrochloride is a potent and selective α1A-adrenoceptor antagonist, demonstrating high affinity for human cloned α1A receptors (pKi = 9.6) with 126- and 50-fold selectivity over α1B and α1D subtypes, respectively . This selectivity arises from steric complementarity between the trifluoroethoxy group and hydrophobic pockets in the α1A receptor’s ligand-binding domain .
Functional Activity
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In vitro: Inhibits norepinephrine-induced contractions in rat vas deferens (EC50 = 3.2 nM) .
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In vivo: Reduces blood pressure in hypertensive models via α1A blockade in vascular smooth muscle .
Table 3: Pharmacodynamic Data
Biochemical Pathways and Therapeutic Implications
Modulation of Smooth Muscle Contraction
By antagonizing α1A-adrenoceptors, RS 100329 hydrochloride inhibits phospholipase C (PLC)-mediated hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), reducing intracellular inositol trisphosphate (IP3) and diacylglycerol (DAG) levels . This attenuates calcium release from sarcoplasmic reticulum, leading to smooth muscle relaxation in the prostate, bladder neck, and vasculature .
Comparative Analysis with Related Compounds
Versus Prazosin
Unlike the non-selective α1 antagonist prazosin (α1A/α1B/α1D pKi ≈ 8.5), RS 100329’s 126-fold α1A selectivity reduces off-target effects in tissues expressing α1B/D receptors (e.g., liver, brain) .
Versus Silodosin
Silodosin, another α1A-selective agent, shares similar potency (pKi = 9.8) but differs in pharmacokinetics due to RS 100329’s trifluoroethoxy group enhancing metabolic stability .
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